Glycine, N-(aminoiminomethyl)-N-methyl-13C

Description

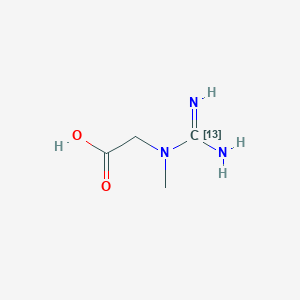

Glycine, N-(aminoiminomethyl)-N-methyl-¹³C (hereafter referred to as GAM-¹³C) is a carbon-13 isotopically labeled derivative of glycine, modified with methyl and amidino (aminoiminomethyl) groups. This compound is structurally analogous to creatine (N-[aminoiminomethyl]-N-methyl glycine), a critical molecule in cellular energy metabolism . The ¹³C labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays . Its synthesis involves isotopic substitution at specific carbon positions, which distinguishes it from non-labeled or differently substituted glycine derivatives.

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

2-[(C-aminocarbonimidoyl)-methylamino]acetic acid |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i4+1 |

InChI Key |

CVSVTCORWBXHQV-AZXPZELESA-N |

Isomeric SMILES |

CN(CC(=O)O)[13C](=N)N |

Canonical SMILES |

CN(CC(=O)O)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the sequential protection, methylation, and deprotection of glycine to produce ¹³C-labeled sarcosine (N-methyl-¹³C glycine), followed by reaction with cyanamide to form ¹³C-methyl creatine.

Synthetic Pathway

- Protection of Glycine :

Glycine is protected at the α-amino group using phthalic anhydride to form N-phthaloyl glycine, preventing unwanted side reactions during methylation. - Methylation with ¹³C-Methyl Iodide :

The protected glycine undergoes nucleophilic substitution with ¹³C-methyl iodide in the presence of a strong base (e.g., sodium hydride or silver oxide). This step introduces the ¹³C-labeled methyl group.

$$

\text{N-Phthaloyl glycine} + \text{¹³CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-Phthaloyl sarcosine-¹³C}

$$ - Deprotection :

The phthaloyl group is removed under acidic or basic conditions (e.g., hydrazine hydrate), yielding sarcosine-¹³C. - Reaction with Cyanamide :

Sarcosine-¹³C reacts with cyanamide in aqueous solution at pH 9–10 and 70–100°C to form ¹³C-methyl creatine.

$$

\text{Sarcosine-¹³C} + \text{Cyanamide} \rightarrow \text{¹³C-Methyl Creatine}

$$

Key Data

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Methylation | 44–48% | NaH, THF, 0°C → RT, 12 h | |

| Deprotection | 85–91% | Hydrazine hydrate, EtOH, reflux | |

| Cyanamide reaction | 72–75% | pH 9.5, 95°C, 1 h |

Palladium-Catalyzed C(sp³)–H Functionalization

Overview

This modern approach leverages palladium catalysis to directly introduce a ¹³C-methyl group into a glycine derivative, bypassing traditional protection/deprotection steps.

Synthetic Pathway

- Directing Group Installation :

Glycine is functionalized with an 8-aminoquinoline amide at the carboxyl group, enabling regioselective C–H activation. - ¹³C-Methylation :

The glycine derivative undergoes Pd(II)-catalyzed C(sp³)–H functionalization with ¹³C-methyl iodide, selectively introducing the labeled methyl group at the β-position.

$$

\text{Glycine-8AQ} + \text{¹³CH}3\text{I} \xrightarrow{\text{Pd(OAc)}2} \text{¹³C-Methyl glycine-8AQ}

$$ - Directing Group Removal :

The 8-aminoquinoline amide is cleaved using oxidative conditions (e.g., H₂O₂/LiOH), yielding sarcosine-¹³C. - Cyanamide Cyclization :

Sarcosine-¹³C is reacted with cyanamide as described in Method 1 to form the final product.

Key Data

| Step | Yield | Conditions | Source |

|---|---|---|---|

| C–H Functionalization | 44–48% | Pd(OAc)₂, 80°C, 24 h | |

| Directing Group Removal | 77–88% | H₂O₂, LiOH, MeCN, RT |

Industrial-Scale Synthesis from Labeled Sarcosine

Overview

Large-scale production typically employs pre-synthesized ¹³C-labeled sarcosine, which is cyclized with cyanamide under optimized industrial conditions.

Synthetic Pathway

- Sarcosine-¹³C Synthesis :

Commercial sarcosine-¹³C is obtained via catalytic hydrogenation of ¹³C-labeled chloroacetic acid with methylamine or via enzymatic methods. - Reaction with Cyanamide :

Sarcosine-¹³C and cyanamide are heated in water or a water/methanol mixture at 80–100°C and pH 9–10. The product crystallizes upon cooling. - Purification :

Crude creatine is recrystallized from hot water to achieve >99% purity.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 95°C | |

| Reaction Time | 1–2 h | |

| Final Yield | 70–75% |

Analytical Validation

Characterization

Purity Assessment

- HPLC : Purity >99% with retention time matching unlabeled creatine.

- TGA/DSC : Monohydrate decomposition at 100–110°C confirms hydration state.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High scalability, established protocol | Multiple protection/deprotection steps |

| Pd-Catalyzed C–H | Direct functionalization, fewer steps | Low yields, specialized catalysts |

| Industrial Synthesis | Cost-effective, high purity | Requires pre-labeled sarcosine |

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(aminoiminomethyl)-N-methyl-13C undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds.

Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Metabolic Studies

Role in Energy Metabolism

Creatine plays a crucial role in cellular energy metabolism by facilitating the regeneration of adenosine triphosphate (ATP), particularly in muscle cells. The incorporation of the 13C isotope allows researchers to trace metabolic pathways and quantify creatine turnover in vivo. Studies using creatine-13C have demonstrated its utility in understanding energy dynamics during exercise and recovery phases, providing insights into muscle physiology and performance enhancement .

Isotope Tracing Techniques

The use of stable isotopes like 13C enables non-invasive tracking of metabolic processes. In human studies, creatine-13C has been employed to assess the bioavailability and kinetics of creatine supplementation compared to dietary sources such as meat. The results indicate that supplementation with creatine-13C leads to higher peak plasma levels than conventional dietary intake, highlighting its effectiveness in enhancing muscle creatine stores .

Clinical Research Applications

Investigating Neurological Disorders

Research has indicated potential therapeutic applications of creatine-13C in neurological disorders such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. The compound's role in cellular energy metabolism suggests it may help mitigate neurodegeneration by improving ATP availability and reducing oxidative stress . Clinical trials are ongoing to evaluate its efficacy and safety in these contexts.

Wound Healing and Tissue Regeneration

Recent studies have explored the impact of glycine derivatives on collagen production, with implications for wound healing. Glycinamide, a related compound, has shown promise in enhancing collagen synthesis in dermal fibroblasts. This suggests that similar mechanisms may be leveraged with glycine-13C to promote tissue regeneration post-injury .

Pharmaceutical Development

Drug Formulation and Delivery Systems

Glycine derivatives are increasingly being investigated for their roles in drug formulation. The incorporation of glycine-13C into pharmaceutical compounds may enhance solubility and bioavailability. Additionally, its stable isotope labeling can be utilized in pharmacokinetic studies to optimize drug delivery systems .

Targeted Therapies

Creatine-13C's involvement in various signaling pathways (e.g., PI3K/Akt/mTOR) positions it as a candidate for targeted therapies against cancer and metabolic disorders. Research is focused on how manipulating creatine pathways can influence tumor growth and response to treatment .

Case Studies

Mechanism of Action

The mechanism of action of Glycine, N-(aminoiminomethyl)-N-methyl-13C involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and other metabolic processes. The 13C isotope allows researchers to trace the compound’s movement and transformation within cells, providing valuable information about its role and effects.

Comparison with Similar Compounds

The following analysis compares GAM-¹³C with structurally or functionally related glycine derivatives, focusing on isotopic labeling, substituents, applications, and physicochemical properties.

Structural and Isotopic Variations

Key Observations :

- Substituent Differences: GAM-¹³C shares the amidino and methyl groups with creatine but incorporates ¹³C for traceability. In contrast, N,N-dimethyl glycine lacks the amidino group, while γ-Glutamyl-[1-¹³C]Glycine includes a peptide bond to glutamic acid .

- Isotope Position: Unlike glycine-1-¹³C (labeled at the carboxyl carbon) or N-acetyl glycine-2-¹³C (labeled at the α-carbon), GAM-¹³C's labeling position is unspecified in available data, though it likely resides in the methyl or amidino group for metabolic tracing .

Physicochemical Properties

- HRMS/NMR Data: γ-Glutamyl-[1-¹³C]Glycine: Distinct ¹³C NMR peaks at 171.9 ppm (carboxyl) and 53.7 ppm (α-carbon) . Glycine-1-¹³C,15N: Molecular formula H₂¹⁵NCH₂¹³CO₂H; HRMS confirms isotopic purity (>99% ¹³C and ¹⁵N) . GAM-¹³C: Expected molecular weight ~135 g/mol (creatine base + ¹³C), with NMR shifts influenced by the amidino group’s electron-withdrawing effects.

Commercial Availability and Cost

- GAM-¹³C: Listed as a specialty product by MedChemExpress (MCE) and others, with pricing likely exceeding non-labeled analogs due to isotopic enrichment .

- Glycine-1-¹³C : Priced at ~$200–$500 per gram, varying by supplier and purity (e.g., endotoxin-tested versions cost more) .

- N-Acetyl glycine (2-¹³C) : Sold at ~$300–$600 per gram for NMR applications .

Biological Activity

Glycine, N-(aminoiminomethyl)-N-methyl-13C, also known as Glycine-13C2, is a stable isotope-labeled variant of glycine that has garnered interest for its biological activity, particularly in the central nervous system (CNS). This compound is significant not only as a neurotransmitter but also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : \text{ 13}C}_2\text{H}_5\text{N}_1\text{O}_2

- CAS Number : 67836-01-5

- Molecular Weight : 77.052 g/mol

- Melting Point : 240ºC (decomposes)

- Density : 1.3 ± 0.1 g/cm³

Glycine acts primarily as an inhibitory neurotransmitter in the CNS. It binds to specific receptors that are critical for neuronal excitability:

- Glycine Receptors : These are strychnine-sensitive receptors that mediate inhibitory neurotransmission.

- NMDA Receptors : Glycine serves as a co-agonist with glutamate at NMDA receptors, facilitating excitatory synaptic transmission. This interaction is crucial for synaptic plasticity and memory formation .

The binding of glycine to NMDA receptors leads to the opening of ion channels that allow chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability .

Pharmacological Effects

Research indicates that glycine and its derivatives have several pharmacological effects:

- Neuroprotective Effects : Glycine's role in modulating NMDA receptor activity suggests it may have neuroprotective properties, potentially beneficial in conditions like stroke or neurodegenerative diseases .

- Anxiolytic Activity : The inhibitory action of glycine may contribute to anxiolytic effects, making it a candidate for treating anxiety disorders .

- Muscle Metabolism : Glycine is involved in creatine biosynthesis, which plays a crucial role in energy metabolism within muscle tissues. Studies show that glycine supplementation can enhance creatine uptake and improve muscle performance during high-intensity exercise .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of glycine in a model of ischemic stroke. Results indicated that glycine administration significantly reduced neuronal death and improved functional recovery post-stroke by modulating NMDA receptor activity .

Muscle Performance Enhancement

In another study focusing on skeletal muscle metabolism, researchers found that glycine supplementation improved myotube size and contractile protein expression when combined with insulin in vitro. This suggests that glycine may enhance muscle growth and recovery through its metabolic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is N-(aminoiminomethyl)-N-methyl-¹³C glycine synthesized for isotopic labeling studies?

- Methodology : The compound can be synthesized via catalytic hydrogenation using a palladium-carbon catalyst under inert gas (N₂/H₂) to remove protective groups (e.g., Cbz or Bn). For example, in , N-Cbz-g-Glu(OBn)-[1-¹³C]Gly-d₂ was hydrogenated at room temperature for 2 hours, yielding 99% product purity. Isotopic labeling at specific carbons (e.g., ¹³C) requires precise selection of precursors and reaction conditions to ensure minimal isotopic dilution .

Q. What analytical techniques are used to verify the purity and isotopic enrichment of this compound?

- Methodology :

- Ultra-High-Performance Liquid Chromatography (UHPLC) : Used to monitor reaction progress and quantify impurities (e.g., residual substrates like g-Glu–Gly) with a detection limit of ~0.1 µM .

- ¹³C Nuclear Magnetic Resonance (NMR) : Confirms isotopic enrichment and structural integrity. For instance, dynamic ¹³C NMR measurements at 1.4 T can resolve chemical shifts and relaxation rates (R1DD, R1CSA) to validate labeling efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use ventilation systems and personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Skin Corrosion/Irritation Category 2) .

- Store in dark, cool conditions away from oxidizers to prevent degradation. Follow disposal regulations (e.g., 40 CFR 720.36) for labeled compounds to avoid environmental contamination .

Advanced Research Questions

Q. How can this compound be used in hyperpolarized ¹³C NMR to study real-time metabolic processes?

- Methodology :

- Dynamic Nuclear Polarization (DNP) : Hyperpolarize the compound at 1.4 K using a HyperSense DNP polarizer with OX063 trityl radical to enhance ¹³C signal sensitivity by >10,000-fold. Dissolve the polarized probe in PBS and inject into biological systems (e.g., cell cultures) for real-time tracking of metabolic pathways like creatine kinase activity .

- Kinetic Modeling : Analyze time-resolved ¹³C NMR data to quantify metabolic flux rates (e.g., ATP synthesis) under varying physiological conditions .

Q. What are the considerations for experimental design when using this compound in metabolic flux analysis?

- Methodology :

- Isotopic Steady-State vs. Pulse-Chase : For steady-state studies, ensure uniform ¹³C labeling by pre-incubating cells with the compound for >24 hours. For pulse-chase experiments, use short exposure times (e.g., 30 minutes) followed by quenching with inhibitors (e.g., GGT inhibitors in ) to capture transient metabolic intermediates .

- Data Normalization : Correct for natural abundance ¹³C (1.1%) and isotopic impurities using mass isotopomer distribution analysis (MIDA) .

Q. How to address discrepancies in NMR data when using different isotopic labeling patterns?

- Methodology :

- Controlled Labeling Patterns : Design syntheses with site-specific ¹³C labels (e.g., [1-¹³C] vs. [2-¹³C]) to isolate scalar couplings (J-couplings) and reduce spectral overlap. For example, used a hexasaccharide with eight ¹³C sites to resolve linkage-specific conformational data .

- Cross-Validation : Compare ¹³C NMR results with complementary techniques like mass spectrometry (MS) or infrared (IR) spectroscopy to resolve ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.